![molecular formula C15H20N2O B7627654 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane, also known as MBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MBMD is a member of the benzofuran family of compounds and is structurally similar to benzodiazepines, which are widely used as anxiolytics and sedatives. In
Wirkmechanismus
The exact mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and seizure activity in the brain. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has a range of biochemical and physiological effects. In animal studies, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to reduce anxiety-like behavior and increase the duration of sleep. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABAergic system and its role in anxiety and seizure disorders. However, one limitation of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its relatively short half-life, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for specific GABA receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane and its potential as a therapeutic agent for anxiety, seizures, and neurodegenerative diseases. Finally, studies are needed to evaluate the safety and efficacy of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane in human clinical trials.
Synthesemethoden
The synthesis of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane involves a multi-step process that begins with the reaction of 2-methylbenzofuran with formaldehyde to produce a key intermediate. This intermediate is then reacted with ethylenediamine to form the final product, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. The synthesis method has been optimized to produce high yields of pure 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety and seizure disorders. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[(2-methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-14(11-17-9-4-7-16-8-10-17)13-5-2-3-6-15(13)18-12/h2-3,5-6,16H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAGPQAVFKJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

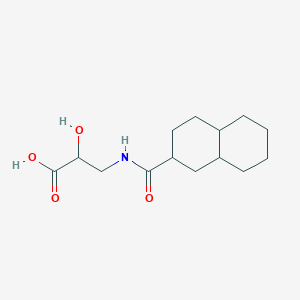
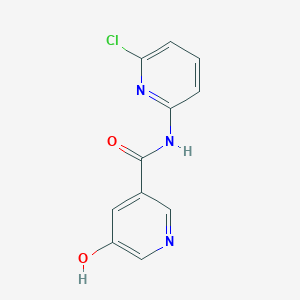

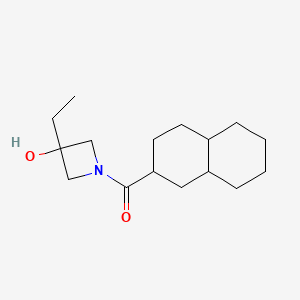
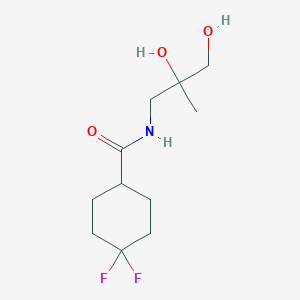

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
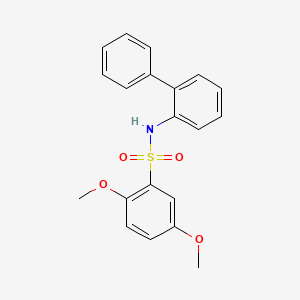

![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)
